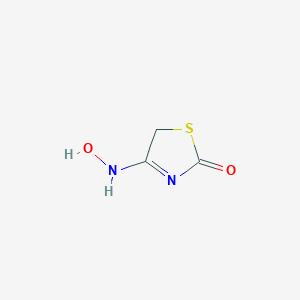
2,4-Thiazolidinedione, 4-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-Thiazolidinedione, 4-oxime, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O2S and its molecular weight is 132.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Synthetic Routes
Structural Modifications
-
Biaromatic Oximes :
Attaching biaromatic groups (e.g., biphenyl) to the oxime moiety via ethylene bridges improves PPARγ agonistic activity. For instance, derivatives with methyl-substituted phenoxyethyl groups show enhanced blood glucose-lowering effects . -
Methyl Group Introduction :
Methyl groups on the oxime’s aromatic ring increase metabolic stability and receptor binding affinity.
PPARγ Activation
4-Oxime-TZDs act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists , mimicking the antidiabetic effects of thiazolidinediones. Key findings include:
-
EC₅₀ Values : Subnanomolar to micromolar potency depending on substituents .
-
Structure-Activity Relationship (SAR) :
Antidiabetic Effects
-
In Vivo Efficacy : 4-Oxime-TZDs reduce blood glucose levels in diabetic rodent models at doses as low as 0.05 mg/kg/day , surpassing pioglitazone’s efficacy .
-
Lipid Modulation : Concurrent reduction in plasma triglycerides and free fatty acids observed in Wistar fatty rats .
Comparative Analysis of Derivatives
| Derivative Structure | PPARγ EC₅₀ (nM) | Blood Glucose ED₂₅ (mg/kg/day) | Key Feature |
|---|---|---|---|
| 5-Benzyl-4-oxime-TZD | 8.87 | 0.05 | Biaromatic ethylene bridge |
| 5-(3-Methoxybenzyl)-4-oxime | 15.2 | 0.12 | Methoxy substitution |
| Unsubstituted 4-oxime-TZD | >1000 | >1.5 | Baseline activity |
Eigenschaften
CAS-Nummer |
19387-59-8 |
|---|---|
Molekularformel |
C3H4N2O2S |
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
(4E)-4-hydroxyimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H4N2O2S/c6-3-4-2(5-7)1-8-3/h7H,1H2,(H,4,5,6) |
InChI-Schlüssel |
CKRVGDVXXCIOIQ-UHFFFAOYSA-N |
SMILES |
C1C(=NO)NC(=O)S1 |
Isomerische SMILES |
C1C(=NC(=O)S1)NO |
Kanonische SMILES |
C1C(=NC(=O)S1)NO |
Synonyme |
4-Hydroxyimino-2-thiazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















